disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate involves the reaction of chromone derivatives with appropriate reagents to form the desired compound. The process typically includes the following steps:
Formation of Chromone Derivatives: Starting with chromone, various functional groups are introduced to form intermediates.
Esterification and Hydrolysis: The intermediates undergo esterification followed by hydrolysis to introduce carboxylate groups.
Final Coupling: The final step involves coupling the intermediates to form the disodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromone derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to mast cell stabilization and histamine release.
Medicine: Used in the treatment of allergic conditions, asthma, and mastocytosis.
Industry: Applied in the formulation of anti-inflammatory and chemopreventive agents
Mechanism of Action
The mechanism of action of disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate involves the inhibition of the release of inflammatory mediators such as histamine and leukotrienes from sensitized mast cells. This is achieved by stabilizing the mast cell membrane, preventing degranulation and subsequent mediator release . The compound targets specific pathways involved in allergic reactions and inflammation .
Comparison with Similar Compounds
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate is unique in its ability to stabilize mast cells and prevent histamine release. Similar compounds include:
Ketotifen: Another mast cell stabilizer with additional antihistamine properties.
Nedocromil Sodium: Similar in function but with different pharmacokinetics and applications.
Lodoxamide: Used in ophthalmic solutions for allergic conjunctivitis
These compounds share similar mechanisms of action but differ in their specific applications, pharmacokinetics, and side effect profiles.
Properties
Molecular Formula |
C23H14Na2O11 |
---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI Key |
VLARUOGDXDTHEH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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